2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid
Description
2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid is a structurally complex molecule combining a benzoic acid core with a substituted dihydropyrimidinone moiety. The compound features a 2-hydroxybenzoic acid scaffold linked via an amino group at position 5 to a dihydropyrimidinone ring substituted with a methyl group at position 4 and a 4-methylbenzyl group at position 4.
Properties
IUPAC Name |
2-hydroxy-5-[[4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-3-5-13(6-4-11)9-15-12(2)21-20(23-18(15)25)22-14-7-8-17(24)16(10-14)19(26)27/h3-8,10,24H,9H2,1-2H3,(H,26,27)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBFQFUSDJEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzoic acid moiety and a dihydropyrimidine derivative. This structural configuration is crucial for its biological activity.
Pharmacological Applications
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Antimicrobial Activity
- Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the dihydropyrimidine ring can enhance its efficacy against resistant strains of bacteria.
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Anti-inflammatory Properties
- The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis.
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Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting tumor cell proliferation in vitro, particularly in breast and colon cancer models.
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Reduced proliferation in cancer cell lines |
Case Studies
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Case Study: Antimicrobial Efficacy
- A study conducted on various derivatives of 2-Hydroxy-5-({4-methyl-5-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}amino)benzoic acid demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives.
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Case Study: Anti-inflammatory Mechanism
- In a controlled experiment involving animal models of inflammation, the compound was administered and resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha levels). This suggests a potential mechanism for its anti-inflammatory effects through modulation of cytokine production.
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Case Study: Anticancer Potential
- In vitro studies on breast cancer cell lines revealed that the compound reduced cell viability by approximately 50% at concentrations of 20 µM over 48 hours. Further investigations are needed to elucidate the underlying mechanisms and potential clinical applications.
Chemical Reactions Analysis
Substitution Reactions
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Amination : The amino group at the pyrimidine’s C2 position is likely introduced via nucleophilic substitution of halogenated precursors (e.g., chloropyrimidines) with amines .
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Alkylation : The [(4-methylphenyl)methyl] substituent at C5 may involve alkylation of a halogenated pyrimidine with benzyl reagents, followed by deprotection .
Benzoic Acid Coupling
The benzoic acid moiety is attached via an amino group at the pyrimidine’s C5 position, suggesting a coupling reaction (e.g., amide bond formation). This step may involve:
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Esterification (e.g., methyl ester formation) to protect the carboxylic acid during synthesis .
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Deprotection under basic conditions (e.g., sodium hydroxide) to regenerate the carboxylic acid .
Key Reactions and Conditions
The following reactions are critical to the compound’s synthesis:
Pyrimidine Methylation
The methylation of chloropyrimidines (e.g., 6-chloro-2,4-dioxopyrimidines) with dimethyl sulfate occurs via an SN2 mechanism, where the methyl group replaces the chloride. This step is sensitive to steric hindrance and solvent choice .
Amination
The substitution of halogens with amines (e.g., piperidin-3-amine) proceeds via nucleophilic aromatic substitution, facilitated by electron-withdrawing groups (e.g., ketones) on the pyrimidine ring.
Benzoic Acid Coupling
The amide bond formation between the pyrimidine’s amino group and benzoic acid likely involves a coupling agent (e.g., carbodiimide), though specific details are not explicitly described in the sources.
Analytical and Purification Methods
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PXRD Analysis : Used to confirm crystalline forms and purity .
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Column Chromatography : Employed for intermediate purification .
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Solvent Extraction : Dichloromethane/water extraction separates organic and aqueous layers during deprotection steps .
Challenges and Optimization
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Efficiency : The use of dimethyl sulfate in methylation steps improves yield and reduces impurities compared to traditional methods .
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Safety : Mild reaction conditions (e.g., 20°C to reflux) and non-toxic solvents (e.g., methyl isobutyl ketone) enhance process safety .
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Scalability : The process avoids hazardous reagents, enabling large-scale production .
Research Findings and Implications
The compound’s synthesis highlights advances in heterocyclic chemistry, particularly in:
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Targeted Substitution : Selective alkylation and methylation enable precise control over substituent placement .
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Protecting Group Strategies : Ester and benzyl groups protect sensitive functionalities during multi-step syntheses .
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Crystallization : Benzoic acid co-crystallization ensures consistent product quality .
This compound exemplifies modern medicinal chemistry strategies, balancing synthetic efficiency with functional group compatibility. Further studies could explore its biological activity or alternative reaction pathways for improved scalability.
Comparison with Similar Compounds
Structural Analogues
The target compound shares key features with several pyrimidine-benzoic acid hybrids described in the literature. A comparative analysis is provided below:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- Unlike the brominated analogue , the target lacks electron-withdrawing groups, which may reduce reactivity but increase metabolic stability.
- The direct amino linkage in the target and ’s compound contrasts with EJ5’s aliphatic chain or ’s ether linkage, affecting hydrogen-bonding capacity and solubility .
Key Observations :
- The target compound’s synthesis may parallel ’s base-catalyzed dihydropyrimidine formation or ’s amine coupling under reflux .
Key Observations :
Q & A
(Basic) What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. A validated approach involves refluxing 2-methylthiopyrimidine intermediates with excess amine derivatives under controlled conditions, followed by acidification to precipitate the product (see ). For improved purity, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Reaction monitoring via TLC or HPLC can identify byproducts, while column chromatography may resolve impurities. To enhance yield, stoichiometric ratios of reactants should be optimized, and inert atmospheres (N₂/Ar) can prevent oxidation of sensitive functional groups .
(Basic) How can researchers confirm the structural integrity of this compound using crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals ( ). Key steps include:
Crystal Preparation: Slow evaporation from saturated solutions (e.g., ethanol/water).
Data Collection: Use synchrotron radiation for high-resolution datasets.
Refinement: Apply restraints for flexible substituents (e.g., the 4-methylphenylmethyl group) to reduce overfitting.
Hydrogen bonding networks and π-π stacking interactions should align with density functional theory (DFT) predictions to validate the structure .
(Advanced) What experimental and computational approaches are effective in establishing structure-activity relationships (SAR) for this compound’s antidiabetic potential?
Methodological Answer:
To explore SAR:
Synthetic Modifications: Introduce substituents at the pyrimidine 5-position (e.g., sulfanyl, nitro, or halogen groups) and assess changes in α-glucosidase inhibition ( ).
Biological Assays: Use enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive).
Computational Modeling:
- Docking Studies: AutoDock Vina or Schrödinger Suite can predict binding affinities to diabetes-related targets (e.g., DPP-4).
- QSAR Models: Leverage topological polar surface area (TPSA) and hydrogen-bonding descriptors ( ) to correlate physicochemical properties with activity .
(Advanced) How can researchers resolve contradictions between computational predictions and experimental solubility/stability data?
Methodological Answer:
Discrepancies often arise from inadequate force field parameterization or solvent effects in simulations. Mitigation strategies include:
Experimental Validation: Measure solubility via shake-flask methods (aqueous/organic phases) and compare with COSMO-RS predictions.
Dynamic Simulations: Use molecular dynamics (MD) with explicit solvent models (e.g., TIP3P water) to account for solvation entropy.
Statistical Analysis: Apply multivariate regression to identify outliers (e.g., protonation states of the benzoic acid group affecting solubility) ( ).
Contradictions in stability (e.g., pH-dependent degradation) require accelerated aging studies under varied conditions (25–60°C, pH 1–13) .
(Advanced) What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?
Methodological Answer:
LC-HRMS: Hyphenated liquid chromatography-high-resolution mass spectrometry identifies degradation pathways (e.g., hydrolysis of the pyrimidine ring or ester cleavage).
NMR Spectroscopy: ¹H/¹³C NMR tracks structural changes (e.g., loss of the 6-oxo group).
Stability-Indicating Assays: Use stress testing (oxidative, thermal, photolytic) to correlate degradation kinetics with environmental factors.
Cross-referencing with databases like SciFinder or PubChem () helps identify known metabolites .
(Basic) What are the key physicochemical properties influencing this compound’s bioavailability?
Methodological Answer:
Critical parameters include:
- LogP (Partition Coefficient): Predicted via HPLC retention times or software (e.g., ChemAxon). A LogP >3 suggests poor aqueous solubility.
- Topological Polar Surface Area (TPSA): High TPSA (>100 Ų, ) indicates low membrane permeability.
- pKa Values: Determine ionization states of the benzoic acid (pKa ~4.2) and pyrimidine amino groups (pKa ~8.5) using potentiometric titration.
These properties guide formulation strategies (e.g., prodrug design or nanoencapsulation) .
(Advanced) How can researchers design robust in vitro/in vivo models to study this compound’s mechanism of action?
Methodological Answer:
In Vitro Models:
- Cell-Based Assays: Use INS-1E β-cells for insulin secretion studies under glucose challenge.
- Enzyme Inhibition: Measure IC₅₀ values against recombinant AMPK or PPAR-γ.
In Vivo Models:
- Rodent Studies: Streptozotocin-induced diabetic mice with randomized block designs ( ) to assess glycemic control.
Omics Integration: Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify downstream targets (e.g., glycolysis enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
